molecular formula C22H24N2O6S2 B3554980 4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide

Cat. No.: B3554980
M. Wt: 476.6 g/mol
InChI Key: GZPXDJLPJBZGEH-UHFFFAOYSA-N
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Description

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide is a complex organic compound with a molecular formula of C22H24N2O6S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminomethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide
  • N,N′-[1,4-Phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)

Uniqueness

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[[4-[[(4-methoxyphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-29-19-7-11-21(12-8-19)31(25,26)23-15-17-3-5-18(6-4-17)16-24-32(27,28)22-13-9-20(30-2)10-14-22/h3-14,23-24H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPXDJLPJBZGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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